-BrPTA is a crucial component in the cleavable cross-linker disuccinimidyl suberate (DSS), which plays a vital role in proteomics research. DSS covalently binds to primary amines present in protein molecules, enabling the identification and characterization of protein-protein interactions and protein complexes. This technique, known as cross-linking mass spectrometry (XL-MS), has revolutionized the understanding of protein function and cellular networks.
2-BrPTA serves as a valuable starting material and intermediate in various organic synthesis reactions []. Its unique chemical structure, featuring a combination of a carboxylic acid group and a bromine atom, allows for diverse transformations. Researchers utilize 2-BrPTA in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals [, ].
2-BrTPA is an aromatic carboxylic acid with a bromine atom attached to the benzene ring at the second position relative to the two carboxyl groups (COOH). It is a white crystalline solid at room temperature [].
The origin of 2-BrTPA can be through various synthetic routes, but it's not naturally occurring. Scientific research explores its potential applications in areas like polymer synthesis and medicinal chemistry.
The key feature of 2-BrTPA's structure is the combination of the aromatic benzene ring with the electron-withdrawing bromine atom and the two electron-donating carboxyl groups. This creates a polar molecule with distinct functionalities. The bromine atom's presence disrupts the symmetry of the terephthalic acid molecule, potentially impacting its reactivity and physical properties [].
Another notable aspect is the presence of two carboxylic acid groups. These functional groups can participate in various chemical reactions, such as condensation reactions for polymer synthesis or forming ionic bonds with metals for potential applications in coordination chemistry.
There are several reported methods for synthesizing 2-BrTPA. One common approach involves bromination of terephthalic acid using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Balanced chemical equation:
C6H4(COOH)2 (terephthalic acid) + Br2 -> C6H3Br(COOH)2 (2-BrTPA) + HBr
2-BrTPA can undergo various reactions due to its functional groups. These include:
Extensive data on physical and chemical properties like solubility or pKa values for 2-BrTPA is scarce and requires further investigation.
Acute Toxic;Irritant